Practolol hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

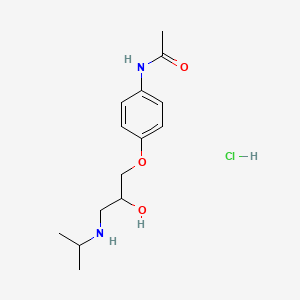

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWORNJBQXFYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990217 | |

| Record name | N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6996-43-6 | |

| Record name | Acetamide, N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Practolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRACTOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT88RXS5AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Scientific Impact of Practolol Hydrochloride

Genesis and Early Pharmaceutical Research Context

The development of practolol (B1678030) hydrochloride in the late 1960s occurred within a dynamic period of cardiovascular pharmacology. wikipedia.orgwikipedia.org Following the groundbreaking introduction of propranolol (B1214883), the first clinically successful beta-adrenergic antagonist, researchers sought to refine the therapeutic profile of this new class of drugs. wikipedia.orgopenaccessjournals.com The primary research goal was to create a compound with greater selectivity for specific beta-adrenoceptor subtypes to minimize the side effects associated with non-selective blockade. openaccessjournals.comnih.gov

Scientists at the Research Department of ICI Pharmaceuticals Division in the United Kingdom, who had been instrumental in the development of propranolol, spearheaded this effort. wikipedia.orgwikipedia.org Early research on a molecule designated as ICI 66082, which would later become known as practolol, began as early as 1967. wikipedia.org The central hypothesis driving its development was that a beta-blocker targeting primarily the β1-adrenergic receptors in the heart muscle, while sparing the β2-receptors in the bronchi and peripheral blood vessels, would offer a significant clinical advantage. openaccessjournals.comnih.gov This targeted approach, known as cardioselectivity, was a pioneering concept in receptor-specific drug design and represented a major ambition in pharmaceutical research of the era. pubcompare.ai Practolol was synthesized to meet this objective, emerging as a promising agent for treating cardiac arrhythmias and angina pectoris with a potentially better safety profile than its non-selective predecessors. nih.govncats.io

Evolution of Beta-Adrenergic Antagonist Research

The evolution of beta-adrenergic antagonists can be broadly categorized into distinct generations, each representing a significant pharmacological advancement. The foundation was laid in 1948 with the classification of adrenoceptors into alpha- and beta-types, and later solidified by the discovery of dichloroisoproterenol (B1670464) (DCI) in the 1950s, which confirmed that beta-receptors could be chemically blocked. wikipedia.orgnih.gov This led to the development of the first generation of non-selective beta-blockers.

First-Generation (Non-selective): Propranolol, launched in 1965, is the prototype of this class. revespcardiol.org These drugs block both β1 and β2 receptors. While highly effective for conditions like angina and hypertension, their blockade of β2-receptors could lead to undesirable side effects, such as bronchoconstriction. openaccessjournals.comnih.gov

Second-Generation (Cardioselective): The limitations of non-selective agents drove the development of the second generation. Practolol, introduced in 1970, was the first clinically available beta-blocker with relative selectivity for β1-adrenergic receptors. wikipedia.orgnih.gov This property was a major evolutionary step, aiming to provide cardiac-specific effects while avoiding the bronchial side effects of earlier drugs. openaccessjournals.com Although practolol was later withdrawn due to unique, long-term toxicity, it paved the way for other successful cardioselective agents like atenolol (B1665814) and metoprolol, which became mainstays in cardiovascular medicine. nih.govrevespcardiol.org

Third-Generation (Vasodilating Properties): Later research led to a third generation of beta-blockers that possess additional vasodilatory properties. revespcardiol.orgresearchgate.net These agents, such as carvedilol (B1668590) and nebivolol, achieve this through mechanisms like blocking alpha-1 adrenoceptors or stimulating the release of nitric oxide. researchgate.netnih.gov

| Generation | Key Characteristic | Example Compounds | Scientific Contribution |

|---|---|---|---|

| First | Non-selective (β1 and β2 blockade) | Propranolol, Pronethalol | Established the clinical utility of beta-blockade. wikipedia.orgrevespcardiol.org |

| Second | Cardioselective (β1-selective blockade) | Practolol , Atenolol, Metoprolol | Introduced receptor selectivity to reduce side effects; practolol was the pioneer of this class. nih.govrevespcardiol.org |

| Third | Vasodilating properties | Carvedilol, Nebivolol | Added vasodilation to beta-blockade for enhanced hemodynamic profiles. openaccessjournals.comresearchgate.net |

Role in the Development of Drug Regulatory Science

The case of practolol holds a significant place in the history of medicine, not for its therapeutic success, but for its profound and lasting impact on the science of drug regulation and safety monitoring. researchgate.netkcl.ac.uk The discovery of its severe and unanticipated adverse effects years after it was marketed became a critical catalyst for reform. princeton.eduajmjournal.com

The practolol experience exposed critical weaknesses in existing systems for monitoring drug safety after a product launch. researchgate.netnih.gov In the early 1970s, several years after its introduction, reports began to emerge of a unique and severe set of adverse reactions, later termed the "oculomucocutaneous syndrome," which included conjunctivitis sicca, skin rashes, sclerosing peritonitis, and deafness. princeton.edunih.gov These reactions had not been detected during pre-market clinical trials. thinki.in

The existing post-market surveillance system in the United Kingdom, known as the "yellow card system," relied on the voluntary reporting of suspected adverse drug reactions (ADRs) by physicians. princeton.edunih.gov A major failure highlighted by the practolol case was that most physicians did not initially consider a causal link between these unusual symptoms and the drug. nih.gov Because the reactions were unexpected for a beta-blocker, they were not reported, and the scale of the problem was not recognized in a timely manner. researchgate.netnih.gov

This failure directly led to the development of new surveillance methodologies. In response to the practolol disaster, the United Kingdom established a second national scheme in 1980 called Prescription-Event Monitoring (PEM). nih.gov Unlike the yellow card system, PEM was designed to record all clinical events that occurred in patients receiving a new drug, irrespective of whether a causal link was suspected. nih.gov This shift from "suspected reaction" reporting to "event" recording was a paradigm change designed specifically to detect novel and unexpected adverse effects that might otherwise be missed. nih.gov

| Methodology | Primary Function | Limitation Exposed by Practolol Case |

|---|---|---|

| Yellow Card System (Voluntary Reporting) | Collects reports of suspected adverse drug reactions from healthcare professionals. princeton.edunih.gov | Ineffective for novel, unexpected reactions that physicians did not suspect were linked to the drug. nih.gov |

| Prescription-Event Monitoring (PEM) | Systematically records all clinical events in a cohort of patients prescribed a new drug, regardless of suspected causality. nih.gov | Developed as a direct response to overcome the limitations of voluntary reporting. nih.gov |

The practolol disaster was a watershed moment that fundamentally challenged and reshaped the prevailing paradigms of pharmacovigilance. researchgate.net Before this event, there was a "culture of reluctant regulation" characterized by considerable optimism and trust in the benefits of new medicines, sometimes at the expense of rigorous safety evaluation. researchgate.netkcl.ac.uk The practolol case served as a stark reminder that pre-market animal testing and human clinical trials are inherently incomplete and cannot identify all potential risks, especially rare or long-term adverse effects. thinki.in

This realization helped to institutionalize several key principles in modern pharmacovigilance:

The Inevitability of Uncertainty: It solidified the understanding that a drug's full safety profile is never completely known at the time of marketing. kcl.ac.uk

Importance of Unexpected Signals: It highlighted the critical need to investigate all adverse events, particularly those not previously associated with a drug's pharmacological class. researchgate.netnih.gov The oculomucocutaneous syndrome was not a predictable effect of a beta-blocker, underscoring the importance of vigilance for completely novel toxicities. thinki.in

Shift to Proactive Monitoring: The event forced a move away from a passive, reactive stance on drug safety towards more proactive and systematic surveillance throughout a drug's lifecycle. kcl.ac.uk It became clear that waiting for definitive "certainty" of harm before acting could lead to significant patient injury. researchgate.netkcl.ac.uk

Ultimately, the practolol experience was instrumental in maturing the field of pharmacovigilance, reinforcing the necessity of robust, continuously operating systems to detect, assess, understand, and prevent adverse drug reactions. nih.gov

Chemical Synthesis and Stereochemical Investigations of Practolol Hydrochloride

Synthetic Pathways and Methodologies

The synthesis of practolol (B1678030) hydrochloride has been approached through various chemical and chemoenzymatic methods, aiming for efficiency and high enantiomeric purity. A common strategy involves the reaction of a protected p-aminophenol derivative with an epoxide, followed by reaction with isopropylamine (B41738).

One prominent synthetic route starts from paracetamol (acetaminophen). wikipedia.org A synthesis has been developed that links the absolute configuration of the more potent optical isomer to (+)-lactic acid. wikipedia.org The process can involve the use of a glycerol (B35011) derivative obtained from D-mannitol, which maintains its optical activity due to differential protection of its primary alcohol functions. wikipedia.org This chiral precursor is then reacted with sodium p-acetamidophenoxide (deprotonated paracetamol). wikipedia.org Subsequent chemical modifications, including selective tosylation and treatment with a base like sodium hydroxide (B78521) in dimethylsulfoxide, yield an optically active epoxide. wikipedia.org The final step involves the opening of this epoxide ring with isopropylamine to produce optically active practolol. wikipedia.org

Another approach describes an efficient chemoenzymatic synthesis of enantiopure (S)-Practolol. researchgate.net This method utilizes various commercial lipases for the kinetic resolution of a racemic precursor, (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide. researchgate.net Among the screened lipases, Pseudomonas cepacia sol-gel AK demonstrated high enantioselectivity, yielding (S)-1-(4-acetamidophenoxy)-3-chloropropan-2-yl acetate. researchgate.net This enantiopure intermediate is then hydrolyzed and reacted with isopropylamine to afford (S)-Practolol with good yield and high enantiomeric excess. researchgate.net

Furthermore, stereoisomeric practolol derivatives have been synthesized where the N-isopropyl group is replaced by an asymmetric heptanoic acid terminated by a substituted amide. nih.gov In this method, an asymmetric epoxide, 3-(p-acetamidophenoxy)-1,2-epoxypropane, is reacted with a preformed enantiomeric 6-aminoheptanoic acid amide to yield the stereoisomeric practolol derivatives. nih.gov

The following table summarizes key reactions in the synthesis of practolol and its derivatives:

| Reactants | Reagents/Catalysts | Product |

| p-acetamidophenol, enantiomeric 3-(tosyloxy)-1,2-epoxypropane | - | Asymmetric 3-(p-acetamidophenoxy)-1,2-epoxypropane |

| Asymmetric epoxide, enantiomeric 6-aminoheptanoic acid amide | - | Stereoisomeric practolol congener derivatives |

| (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide | Pseudomonas cepacia sol-gel AK lipase, vinyl acetate, toluene | (S)-1-(4-acetamidophenoxy)-3-chloropropan-2-yl acetate |

| (S)-1-(4-acetamidophenoxy)-3-chloropropan-2-yl acetate | Hydrolysis, then isopropylamine | (S)-Practolol |

Stereoisomeric Characterization and Separation Techniques

Practolol possesses a single chiral center in its propanolamine (B44665) side chain, resulting in the existence of two enantiomers: (S)-practolol and (R)-practolol. The characterization and separation of these stereoisomers are crucial for understanding their distinct pharmacological properties.

High-performance liquid chromatography (HPLC) is a primary technique for the enantioseparation of β-blockers like practolol. nih.gov This is considered a direct chiral separation method, which can be achieved using either a chiral stationary phase (CSP) or chiral mobile phase additives (CMPAs). nih.gov The use of CSPs is often preferred as it typically requires less sample manipulation and allows for more rapid recovery of the separated solutes. nih.gov

Various types of CSPs have been successfully employed for the separation of β-blocker enantiomers, including those based on polysaccharides, cyclodextrins, and macrocyclic antibiotics. nih.gov The separation can be performed in different modes, such as normal phase, reversed-phase, or polar organic mode, with the mobile phase composition being a critical factor in achieving optimal resolution. nih.gov For instance, the separation of propranolol (B1214883) enantiomers, a structurally related β-blocker, has been achieved using an α-Burke 2® chiral stationary phase with a mobile phase of dichloromethane (B109758) and methanol. researchgate.net

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological activity. ijpsjournal.com For β-adrenergic blockers, including practolol, the pharmacological activity is highly stereoselective.

Enantiomeric Potency and Selectivity

It is a well-established principle for aryloxyaminopropanol-type β-blockers that the (-)-enantiomer, which corresponds to the (S)-configuration, is significantly more potent than the (+)-enantiomer or (R)-configuration. mdpi.com This stereoselectivity arises from the specific interactions between the enantiomers and the chiral environment of the β-adrenergic receptors. biomedgrid.com The more active enantiomer, often referred to as the eutomer, forms a more complementary three-point binding interaction with the receptor's active site, typically involving the aromatic ring, the amino group, and the hydroxyl group. mdpi.com The less active enantiomer, or distomer, is capable of only a two-point interaction, resulting in lower binding affinity and reduced pharmacological effect. mdpi.com

Pharmacological studies on stereoisomeric practolol derivatives have demonstrated a significant dependence of potency and tissue/subreceptor specificity on the configuration of the asymmetric carbon atom in the drug molecule. nih.gov Specifically, compounds containing the (S)-configuration at the drug's asymmetric center exhibit a marked increase in potency compared to their (R)-stereoisomeric counterparts and the parent drug. nih.gov This highlights the critical importance of stereochemistry in the design and development of effective β-blocker therapeutics.

The following table summarizes the relative potency of practolol enantiomers:

| Enantiomer | Configuration | Relative Potency |

| (-)-Practolol | S | High |

| (+)-Practolol | R | Low |

Molecular Pharmacology and Receptor Interaction Studies of Practolol Hydrochloride

Beta-Adrenergic Receptor Binding Affinities

Practolol (B1678030) hydrochloride is a cardioselective beta-adrenergic receptor antagonist, exhibiting a higher affinity for beta-1 (β1) adrenergic receptors, which are predominantly located in the heart, than for beta-2 (β2) adrenergic receptors found in the bronchi and peripheral vasculature. wikipedia.orgmdpi.com This selectivity is a key aspect of its molecular pharmacology.

Beta-1 Adrenergic Receptor Selectivity and Potency

Practolol's selectivity for β1-adrenergic receptors has been demonstrated in various experimental models. In membrane preparations from rat hearts, which are rich in β1-adrenergic receptors, practolol shows a significant binding affinity. nih.gov Conversely, its affinity for β2-adrenergic receptors in tissues like the lungs is considerably lower. This preferential binding to β1 receptors underlies its classification as a cardioselective beta-blocker.

The potency of practolol at the β1-adrenergic receptor is a measure of the concentration required to elicit a half-maximal blockade of the receptor. While specific Ki values (dissociation constants) for practolol hydrochloride are not consistently reported across all studies, its potency is sufficient to effectively antagonize the effects of endogenous catecholamines at therapeutic concentrations.

Dose-Dependent Receptor Blockade Phenomena

A crucial aspect of practolol's interaction with beta-adrenergic receptors is the dose-dependent nature of its selectivity. nih.gov At lower therapeutic doses, practolol exhibits a pronounced selectivity for β1-adrenergic receptors, effectively blocking their activation by catecholamines. However, as the dose of practolol is increased, this selectivity diminishes, and it begins to antagonize β2-adrenergic receptors as well.

A study in healthy male subjects demonstrated this phenomenon clearly. After a low oral dose of practolol (1.5 mg/kg), selective β1-receptor blockade was observed, as evidenced by the attenuation of exercise-induced tachycardia (a β1-mediated effect) without a significant impact on isoproterenol-induced vasodilation in the forearm (a β2-mediated effect). nih.gov In contrast, a high oral dose (12 mg/kg) resulted in the blockade of both β1 and β2 receptors, as it attenuated both the heart rate response to exercise and the vasodilator response to isoproterenol. nih.gov The serum concentrations of practolol were found to correlate with this dose-dependent selectivity.

Table 1: Dose-Dependent Effects of Practolol on Beta-Adrenergic Receptors

| Dose | Serum Practolol Concentration (µg/mL) | Effect on Beta-1 Receptors (Heart Rate Response to Exercise) | Effect on Beta-2 Receptors (Forearm Vasodilator Response to Isoproterenol) |

|---|---|---|---|

| Low (1.5 mg/kg) | 0.5 ± 0.1 | Significantly attenuated | Not significantly attenuated |

| High (12 mg/kg) | 5.9 ± 1.0 | Significantly attenuated | Significantly attenuated |

Competition with Endogenous Catecholamines

Like other beta-adrenergic antagonists, the primary mechanism of action for this compound is competitive antagonism at sympathetic receptor sites. nih.gov It competes with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), for binding to β1-adrenergic receptors in the heart and vascular smooth muscle. nih.gov By occupying these receptor sites, practolol prevents the binding of these stimulatory neurotransmitters, thereby inhibiting their effects. nih.gov This competition leads to a reduction in heart rate, cardiac output, and both systolic and diastolic blood pressure. nih.gov The extent of this blockade is dependent on the relative concentrations of practolol and the endogenous catecholamines.

Signal Transduction Pathway Modulation Studies (e.g., cAMP accumulation)

The binding of an agonist to a β1-adrenergic receptor typically activates a G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). As a second messenger, cAMP activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response such as an increased heart rate and contractility.

As a beta-adrenergic antagonist, this compound blocks the initiation of this cascade by preventing the binding of agonists like epinephrine and norepinephrine to the β1-adrenergic receptor. Consequently, it inhibits the activation of adenylyl cyclase and the subsequent accumulation of intracellular cAMP. While specific studies focusing solely on practolol's modulation of cAMP are not extensively detailed in recent literature, its action is consistent with the established mechanism of β1-adrenergic receptor blockade. By attenuating the production of cAMP in cardiac cells, practolol reduces the downstream signaling that leads to increased cardiac activity.

Receptor Conformational Dynamics and Ligand Binding Mechanisms

The precise high-resolution structural details of this compound's interaction with the β1-adrenergic receptor are not as extensively characterized as those for more contemporary beta-blockers. However, based on the well-established understanding of ligand binding to G-protein coupled receptors (GPCRs) like the β1-adrenergic receptor, several key principles can be inferred.

The binding of ligands to the β1-adrenergic receptor occurs within a binding pocket formed by several transmembrane helices. The interaction is governed by a combination of hydrophobic and electrostatic interactions between the ligand and specific amino acid residues within this pocket. For beta-blockers, key interactions typically involve the ethanolamine (B43304) side chain and the aromatic portion of the molecule.

The binding of an antagonist like practolol is believed to stabilize the receptor in an inactive conformational state. This prevents the conformational changes that are necessary for the receptor to couple with and activate the Gs protein. In contrast, agonists induce a distinct conformational change that facilitates G-protein activation. While the specific residues in the β1-adrenergic receptor that form the binding site for practolol have not been definitively mapped through high-resolution crystallography, the general mechanism involves the occupation of the binding pocket in a manner that precludes the conformational shifts required for signal transduction. The intrinsic sympathomimetic activity of practolol suggests that its binding may induce a subtle conformational change that allows for a low level of receptor activation, distinct from the fully inactive state stabilized by pure antagonists and the fully active state promoted by full agonists.

Structure Activity Relationship Sar Studies of Practolol Hydrochloride and Analogues

Identification of Pharmacophoric Elements

The pharmacological activity of practolol (B1678030) and related aryloxypropanolamine β-blockers is dictated by several key structural components that constitute its pharmacophore. These essential elements are responsible for the molecule's affinity and selectivity for β-adrenergic receptors.

The core pharmacophoric features include:

An Aromatic Ring: This feature is crucial for the initial recognition and binding to the receptor, likely through π-stacking and hydrophobic interactions. jocpr.com

An Oxypropanolamine Side Chain: The OCH2 group, or ethereal linkage, between the aromatic ring and the ethylamine (B1201723) side chain is a characteristic feature of many β-blockers and is considered important for antagonist activity. pharmaguideline.com

A Secondary Amino Group: The nitrogen atom in the side chain, which is protonated at physiological pH, is essential for forming a strong ionic bond with a conserved aspartate residue in the binding pocket of the β-receptor. youtube.com For optimal activity, this should be a secondary amine. pharmaguideline.com

A Hydroxyl Group on the Side Chain: This alcohol function is critical for activity, forming a key hydrogen bond with an asparagine residue in the receptor. The stereochemistry of this group is paramount for high-affinity binding. youtube.com

N-Alkyl Substituent: A bulky alkyl group, such as an isopropyl group, attached to the nitrogen atom is important for β-antagonistic activity. pharmaguideline.comyoutube.com

These elements collectively ensure the correct orientation and interaction of the ligand within the receptor's binding site, leading to the blockade of β-adrenergic signaling. nih.govdrugbank.com

Impact of Structural Modifications on Receptor Selectivity and Potency

Systematic modifications of the practolol structure have provided significant insights into the structural requirements for both potency and β1-receptor selectivity.

Role of Spacer Chain Length in Derivatives

The length of the spacer chain, typically a methylene (B1212753) chain, in derivatives of practolol has a discernible impact on pharmacological activity. Studies on congener derivatives, where the N-isopropyl group is replaced by a longer chain, have shown that the relative potency is dependent on the length of this spacer. nih.gov Research indicates that a spacer group containing four methylene units resulted in the most active compounds when tested on S-49 lymphoma cells. nih.gov The length and flexibility of the spacer can influence how the molecule orients itself within the receptor, affecting the binding affinity. researchgate.net Lengthening the side chain can also prevent essential functional groups from attaching to their corresponding receptor sites. pharmaguideline.com

Effects of Aromatic Ring Substituents

Substituents on the aromatic ring play a pivotal role in determining the cardioselectivity (β1-selectivity) of practolol and its analogues. A key structural feature of many cardioselective β-blockers is a significant substitution at the para-position of the aromatic ring, with an absence of meta-substituents. pharmaguideline.com In practolol, this is the acetamido group (-NHCOCH3).

Influence of Asymmetric Carbon Configuration

The oxypropanolamine side chain of practolol contains a chiral center at the carbon atom bearing the hydroxyl group. The absolute configuration of this asymmetric carbon has a profound effect on the compound's potency. The β-blocking activity resides almost exclusively in the (S)-enantiomer. pharmaguideline.comnih.gov The (S)-configuration correctly orients the hydroxyl group to form a critical hydrogen bond within the receptor binding site. youtube.com

Furthermore, the introduction of a second chiral center in the side chain of congener derivatives also influences activity. Pharmacological studies of these stereoisomeric derivatives demonstrated that both the configuration of the drug's original asymmetric carbon and the configuration of the new spacer's asymmetric carbon significantly affect potency and tissue selectivity. nih.gov Specifically, compounds with the (S) configuration at the drug's asymmetric center and the (R) configuration at the spacer's asymmetric carbon showed an increase in potency compared to other stereoisomers and the parent drug. nih.gov

Table 1: Influence of Stereochemistry on Potency of Practolol Derivatives

| Drug Asymmetric Center Configuration | Spacer Asymmetric Center Configuration | Relative Potency |

|---|---|---|

| S | R | Increased |

| S | S | Lower |

This table illustrates the general findings from stereoisomeric studies, showing the optimal configuration for enhanced potency. nih.gov

Design and Synthesis of Bivalent Ligands and Congener Derivatives

The principles of SAR have guided the rational design and synthesis of novel practolol analogues, including congener derivatives and bivalent ligands, to explore and enhance their pharmacological properties. nih.gov

Congener derivatives are synthesized by making systematic modifications to the parent structure. For practolol, this has involved replacing the N-isopropyl group with an asymmetric heptanoic acid chain terminated by a substituted amide. nih.gov The synthesis of these derivatives often starts with an asymmetric epoxide, such as 3-(p-acetamidophenoxy)-1,2-epoxypropane, which is then reacted with a preformed enantiomeric amino acid amide to yield the desired stereoisomeric congener. nih.gov

Bivalent ligands are molecules that consist of two pharmacophoric units connected by a linker or spacer. mdpi.com This approach aims to enhance binding affinity and selectivity by allowing the ligand to interact with two binding sites simultaneously. While the synthesis of true bivalent ligands of practolol is a complex area of research, the principles are applied in creating derivatives where a carrier moiety is attached to the pharmacophore. These structural modifications, often distant from the core pharmacophore, can significantly alter the pharmacological profile of the parent compound, imparting changes in receptor and tissue selectivity. nih.gov

Computational and In Silico Approaches to SAR Elucidation

Modern drug discovery heavily relies on computational methods to understand and predict the SAR of compounds like practolol hydrochloride. nih.gov These in silico techniques provide valuable insights into the molecular interactions between the drug and its receptor, guiding the design of more potent and selective analogues. mdpi.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural properties of molecules with their biological activity. researchgate.netijsred.com These models can identify which steric and electrostatic fields around the molecule are critical for its activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, explaining why certain structural features are essential for activity. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.net A validated pharmacophore model can then be used to screen large databases of virtual compounds to identify new potential leads. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic nature of the ligand-receptor interaction, revealing how the complex behaves over time and shedding light on the molecular basis of receptor selectivity. nih.gov

These computational tools complement experimental data, allowing for a more rational and efficient exploration of the SAR of practolol and the design of next-generation β-blockers. nih.gov

Preclinical Pharmacodynamic Investigations of Practolol Hydrochloride

Cardiovascular System Pharmacodynamics in Animal Models

Effects on Cardiac Inotropy and Chronotropy

Practolol (B1678030) hydrochloride exerts significant effects on both the force (inotropy) and rate (chronotropy) of myocardial contraction in animal models. In anesthetized dogs, intravenous administration of practolol has been shown to decrease heart rate. nih.gov Studies have demonstrated that practolol leads to a reduction in the maximal rate of pressure rise in the left ventricle (dP/dt max), an indicator of myocardial contractility. nih.gov

In a comparative study with propranolol (B1214883) in anesthetized greyhounds, an intravenous dose of 0.5 mg/kg of practolol resulted in decreases in heart rate and left ventricular dP/dt max that were comparable to those produced by 0.1 mg/kg of propranolol. nih.gov Another investigation in anesthetized dogs also noted that practolol produced a fall in heart rate at a dose as low as 0.09 mg/kg. nih.govnih.gov This study further elaborated that the changes in dP/dt caused by practolol were present even when the heart rate was kept constant through electrical pacing, indicating a direct negative inotropic effect independent of its chronotropic action. nih.gov

Research in 3-4 week old puppies has also been conducted to understand the cardiovascular effects of practolol. nih.gov In these animal models, practolol, even at doses beyond those required for beta-blockade, did not induce further cardiodepressant effects on heart rate and myocardial contractility. nih.gov This is in contrast to propranolol, which, at similar doses, showed significant cardiodepressant activity believed to be due to direct negative inotropic and chronotropic effects not related to its beta-receptor blocking action. nih.gov This suggests that practolol has a more selective influence on cardiac sympathetic beta-receptors. nih.gov

| Parameter | Effect | Animal Model |

|---|---|---|

| Heart Rate (Chronotropy) | Decrease | Anesthetized Greyhound |

| Left Ventricular dP/dt max (Inotropy) | Decrease | Anesthetized Greyhound |

| Heart Rate | Decrease (at 0.09 mg/kg) | Anesthetized Dog |

| dP/dt (at fixed heart rate) | Decrease | Anesthetized Dog |

Modulation of Vascular Adrenergic Responses

This compound's influence on vascular adrenergic responses has been investigated in various animal models, revealing a nuanced profile. In anesthetized dogs undergoing right heart bypass, a 1 mg/kg dose of practolol did not cause a significant change in arterial resistance. nih.gov However, the same study observed a significant increase in the resistance to venous return, which led to a decrease in venous return. nih.gov This finding suggests that practolol's effects are not exclusively cardioselective and can influence the peripheral circulation. nih.gov

In a comparative study with alprenolol (B1662852) and propranolol in open-chest anesthetized dogs, practolol was found to produce lesser changes in total peripheral resistance compared to the other two beta-blockers. okayama-u.ac.jp While all three drugs led to a decrease in cardiac output and an increase in total peripheral resistance, the elevation in total peripheral resistance was less pronounced with practolol. okayama-u.ac.jp

Further research in anesthetized rats pretreated with practolol (8 mg/kg intravenously) before an isoprenaline infusion showed that practolol did not prevent the vascular effects of isoprenaline, with the exception of those on the coronary circulation. nih.gov This suggests that practolol's beta-blocking activity may be more pronounced in the coronary vascular bed compared to other peripheral vascular fields in this animal model. nih.gov

Influence on Myocardial Blood Flow

Studies in animal models have demonstrated that this compound can influence myocardial blood flow, with differing effects in normal and ischemic myocardium. In intact, closed-chest anesthetized greyhounds, intravenous administration of 0.5 mg/kg of practolol caused a decrease in myocardial blood flow, which was accompanied by a reduction in heart rate, left ventricular dP/dt max, and cardiac output. nih.gov

In an experimental model of myocardial infarction in anesthetized greyhounds, where a coronary artery was ligated, practolol (0.5 mg/kg) administered after the ligation also decreased blood flow in the normally perfused regions of the heart. nih.gov However, importantly, the blood flow in the ischemic area remained unchanged. nih.gov This is in contrast to propranolol, which, under the same conditions, significantly decreased blood flow in both the normally perfused and ischemic regions of the heart. nih.gov

The maintenance of blood flow in the ischemic area with practolol administration is thought to be a beneficial action. nih.gov One proposed mechanism for this is that practolol does not unmask alpha-adrenoceptor vasoconstriction in the ischemic region. nih.gov

Comparative Pharmacodynamic Profiles with Other Beta-Adrenergic Antagonists

The pharmacodynamic profile of this compound has been extensively compared with other beta-adrenergic antagonists, most notably propranolol, in various animal models.

In anesthetized greyhounds, at equivalent myocardial beta-adrenoceptor blocking doses, both practolol (0.5 mg/kg) and propranolol (0.1 mg/kg) produced similar reductions in heart rate, left ventricular dP/dt max, myocardial blood flow, and cardiac output. nih.gov A key difference observed was that only propranolol increased peripheral vascular resistance. nih.gov In a model of acute myocardial infarction in the same species, practolol maintained blood flow in the ischemic myocardium, whereas propranolol reduced it. nih.gov

A study in anesthetized dogs comparing the hemodynamic effects of practolol, propranolol, and 4-hydroxypropranolol (B128105) found that practolol caused less of a change in dP/dt, cardiac output, and blood pressure than propranolol. nih.gov The effects of 4-hydroxypropranolol were intermediate between those of practolol and propranolol. nih.gov These differences in hemodynamic effects may be related to the intrinsic sympathomimetic activity possessed by practolol and 4-hydroxypropranolol, which is absent in propranolol. nih.gov

In studies with puppies, practolol was shown to have a more selective action on cardiac sympathetic beta-receptors compared to propranolol. nih.gov Beyond beta-blocking doses, propranolol exhibited a cardiodepressant activity, causing a decrease in heart rate, myocardial contractility, and cardiac output, and an increase in systemic vascular resistance. nih.gov In contrast, practolol in the same dose range did not induce further cardiodepressant effects. nih.gov

When compared to alprenolol and propranolol in open-chest anesthetized dogs, practolol demonstrated lesser effects on coronary and systemic hemodynamics. okayama-u.ac.jp Specifically, it caused a smaller increase in total peripheral resistance and a smaller decrease in the maximum blood flow of the aorta. okayama-u.ac.jp

In anesthetized rats, pretreatment with propranolol (2 mg/kg) was able to block all the effects of an isoprenaline infusion, including its vascular effects. nih.gov Practolol (8 mg/kg), however, only lessened the effect of isoprenaline on cardiac output and did not prevent its vascular effects, except in the coronary circulation. nih.gov

| Parameter | Practolol | Propranolol | Animal Model |

|---|---|---|---|

| Peripheral Vascular Resistance | No significant change | Increase | Anesthetized Greyhound |

| Myocardial Blood Flow (Ischemic Area) | Unchanged | Decreased | Anesthetized Greyhound with Myocardial Infarction |

| Cardiac Output and Blood Pressure | Less change | More change | Anesthetized Dog |

| Cardiodepressant Effects (supra-beta-blocking doses) | Not observed | Observed | Puppies |

| Total Peripheral Resistance | Lesser elevation | Greater elevation | Open-chest Anesthetized Dog |

Receptor-Mediated Physiological Responses (e.g., exercise-induced tachycardia inhibition)

This compound's mechanism of action is centered on its ability to competitively block beta-adrenergic receptors, thereby inhibiting the physiological responses mediated by these receptors, such as the increase in heart rate during exercise. While much of the detailed research on exercise-induced tachycardia inhibition by practolol has been conducted in humans, the foundational preclinical work in animal models established its beta-blocking properties.

Preclinical studies have demonstrated that practolol can effectively antagonize the effects of beta-agonists like isoprenaline. In anesthetized rats, for instance, pretreatment with practolol was shown to lessen the increase in cardiac output induced by an isoprenaline infusion, a clear indication of its beta-blocking activity at the cardiac level. nih.gov

The intrinsic sympathomimetic activity (ISA) of practolol is a key aspect of its receptor-mediated physiological responses. nih.gov This partial agonist activity means that while it blocks the effects of more potent catecholamines like adrenaline and noradrenaline, it can cause a low level of receptor stimulation. This may contribute to its differing hemodynamic profile compared to beta-blockers without ISA, such as propranolol, potentially resulting in less pronounced bradycardia and negative inotropic effects at rest. nih.gov

The cardioselectivity of practolol, with a higher affinity for beta-1 receptors in the heart than beta-2 receptors in the periphery, also dictates its physiological responses. nih.gov This is exemplified by the finding in puppies that practolol has a more selective influence on cardiac sympathetic beta-receptors compared to the non-selective beta-blocker propranolol. nih.gov This selectivity is also suggested by the study in rats where practolol did not prevent the peripheral vascular effects of isoprenaline (largely a beta-2 mediated response) but did block its effects on the coronary circulation. nih.gov

Metabolism and Biotransformation Research of Practolol Hydrochloride

Identification of Metabolites

Metabolic studies of practolol (B1678030) have identified several key derivatives resulting from biotransformation. In studies conducted on various animal species, major metabolites have been isolated and characterized. The primary metabolites identified include 3-hydroxypractolol, which results from the hydroxylation of the aromatic ring, and desacetyl practolol, formed via deacetylation. nih.gov A conjugate of 3-hydroxypractolol has also been reported. nih.gov Furthermore, research into the compound's toxicity has pointed to the formation of a putative hydroxylamine (B1172632) metabolite. researchgate.net Investigations have also indicated the formation of electrophilic metabolites, likely arising from N-hydroxylation of the acetyl-amino group, which can bind irreversibly to proteins. nih.gov

| Metabolite Name | Metabolic Origin | Reference |

|---|---|---|

| 3-hydroxypractolol | Hydroxylation of the aromatic ring | nih.govnih.gov |

| Desacetyl practolol | Deacetylation | nih.govnih.gov |

| Conjugate of 3-hydroxypractolol | Conjugation of the hydroxylated metabolite | nih.gov |

| Hydroxylamine metabolite (putative) | N-hydroxylation | researchgate.net |

Metabolic Pathways and Enzymes Involved

The metabolism of practolol proceeds through several key pathways. Hydroxylation and deacetylation are prominent routes of biotransformation. nih.gov The formation of reactive electrophilic metabolites suggests that N-hydroxylation of the acetyl-amino group is another significant pathway. nih.gov These reactions are primarily catalyzed by the microsomal cytochrome P-450-dependent drug-metabolizing enzyme system. nih.gov Specifically, practolol is identified as a substrate for the Cytochrome P450 2D6 (CYP2D6) enzyme, which is a key catalyst in its metabolism. drugbank.com The irreversible binding of practolol metabolites to microsomal proteins indicates that these metabolic pathways can lead to the formation of chemically reactive intermediates. nih.gov

Role of Metabolites in Biological Interactions

The metabolites of practolol are not inert and play a significant role in its biological interactions, particularly in the context of its toxicity. Research has shown that electrophilic metabolites formed by the cytochrome P-450 system can bind irreversibly to tissue and serum proteins through covalent linkages. nih.gov It has been suggested that this binding could alter the proteins sufficiently to make them recognizable as antigens by the immune system, providing a potential mechanism for adverse immune-mediated reactions. nih.gov

Specific research has focused on the role of certain metabolites in mediating toxic side effects. While practolol itself does not inhibit complement components C3 and C4, a synthetically prepared putative hydroxylamine metabolite of practolol was found to be a potent inhibitor of the covalent binding reactions of these complement proteins. researchgate.net This inhibitory action is thought to lead to the deposition of immune complexes, a characteristic feature of drug-induced systemic lupus erythematosus. researchgate.net These findings highlight a potential role for the hydroxylamine metabolite in the toxic side effects associated with practolol and underscore the importance of measuring such metabolites in human tissues. researchgate.net

Drug-Drug Interaction Studies (Mechanistic Basis)

The mechanistic basis for many of practolol's drug-drug interactions lies in its metabolism by the cytochrome P450 enzyme system. As practolol is a substrate for CYP2D6, its metabolism can be significantly affected by other drugs that inhibit or induce this enzyme. drugbank.com

Co-administration of practolol with a CYP2D6 inhibitor can lead to decreased metabolism of practolol. This results in a higher plasma concentration and a prolonged half-life of the drug, potentially increasing its therapeutic and toxic effects. Conversely, co-administration with a CYP2D6 inducer would be expected to accelerate practolol's metabolism, lowering its plasma concentration and potentially reducing its efficacy.

The table below lists examples of compounds that can decrease the metabolism of practolol, primarily through the inhibition of CYP2D6.

| Interacting Drug Class/Compound | Mechanism of Interaction | Potential Outcome | Reference |

|---|---|---|---|

| CYP2D6 Inhibitors (e.g., Abiraterone, Cimetidine, Chloroquine, Chlorpheniramine, Chlorpromazine) | Inhibition of the CYP2D6 enzyme, which is responsible for practolol metabolism. | Decreased metabolism and increased plasma concentration of practolol. | drugbank.com |

Mechanistic Investigations of Organ Specific Pharmacological Sequelae of Practolol Hydrochloride

Cellular and Molecular Mechanisms of Cardiotoxicity

The cardiotoxicity associated with practolol (B1678030) hydrochloride involves complex cellular and molecular interactions that disrupt normal cardiomyocyte function. Research into these mechanisms has highlighted the critical roles of mitochondrial integrity and cellular oxidative balance. Detrimental effects on these pathways can lead to impaired cardiac function, cell death, and ultimately, heart failure nih.govnih.gov. The primary mechanisms investigated include direct interference with mitochondrial energy production and the subsequent generation of damaging reactive oxygen species (ROS).

Mitochondria are central to cardiomyocyte homeostasis, and their dysfunction is a key factor in drug-induced cardiotoxicity nih.govsemanticscholar.org. Studies on practolol have demonstrated its direct and inhibitory effects on mitochondrial metabolism. The drug has been shown to impede the oxidative phosphorylation process, which is essential for generating the adenosine (B11128) triphosphate (ATP) required for cardiac contraction nih.gov.

Research has shown that practolol inhibits the oxidation of key substrates in the mitochondrial respiratory chain, including glutamate, alpha-ketoglutarate, and succinate (B1194679) in heart mitochondria. This inhibition disrupts the electron transport chain, leading to reduced ATP synthesis nih.gov. Furthermore, practolol has been observed to inhibit the activity of NADH-oxidase, NADH-ferricyanide reductase, and NADH-cytochrome c reductase nih.gov. Electron microscopy has revealed that practolol can induce conformational changes in the mitochondrial membrane, which may be related to the drug's detergent-like properties and contribute to its disruptive effects on mitochondrial function nih.gov.

Table 1: Effects of Practolol on Mitochondrial Functions

| Mitochondrial Process/Component | Observed Effect of Practolol | Reference |

|---|---|---|

| Oxidative Phosphorylation | Inhibition | nih.gov |

| Glutamate Oxidation | Inhibition | nih.gov |

| Alpha-ketoglutarate Oxidation | Inhibition | nih.gov |

| Succinate Oxidation | Inhibition | nih.gov |

| NADH-oxidase Activity | Inhibition | nih.gov |

The impairment of mitochondrial bioenergetics by toxicants can lead to energy depletion, aberrant intracellular signaling, and programmed cell death, ultimately compromising cardiac function semanticscholar.orgmdpi.com.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a significant pathway in the pathophysiology of heart failure and drug-induced cardiotoxicity nih.govnih.govmdpi.com. While direct studies on practolol-induced oxidative stress are limited, its known effects on mitochondria strongly suggest an indirect mechanism for ROS generation.

Mitochondrial dysfunction is a primary source of cellular ROS. The inhibition of the electron transport chain, as observed with practolol nih.gov, can cause electrons to leak and prematurely react with oxygen, forming superoxide (B77818) anions and other ROS mdpi.commdpi.com. Elevated levels of ROS can inflict damage on cellular components, including lipids, proteins, and DNA, leading to cardiomyocyte apoptosis and necrosis researchgate.netcore.ac.uk. This process can trigger a cascade of events including the activation of pro-apoptotic proteins, alteration of mitochondrial membrane potential, and the release of cytochrome c, culminating in cell death researchgate.netcore.ac.uk. Although beta-blockers as a class are sometimes associated with reducing oxidative stress, the specific toxic profile of practolol, particularly its impact on mitochondria, points towards a pathological increase in oxidative stress as a likely component of its cardiotoxic mechanism nih.gov.

Oculomucocutaneous Syndrome: Etiological Research

The oculomucocutaneous syndrome is a severe and specific adverse reaction historically linked to the chronic use of practolol nih.govwikipedia.org. This syndrome is characterized by keratoconjunctivitis sicca (dry eyes), conjunctival scarring, fibrosis, and metaplasia nih.govwikipedia.org. Etiological research has primarily focused on immunological mechanisms.

One prominent hypothesis suggests that the syndrome is caused by an immune response targeting metabolites of practolol. It is speculated that antibodies formed against these drug metabolites could be responsible for the tissue damage observed in the eyes, skin, and mucous membranes wikipedia.org. However, experimental investigations have yielded conflicting results. Some studies failed to detect measurable concentrations of anti-metabolite antibodies in the sera of affected patients surrey.ac.uk. Furthermore, attempts to induce the synthesis of such antibodies in animal models by injecting protein-bound practolol metabolites were unsuccessful surrey.ac.uk.

Alternative research suggests that the parent practolol molecule, rather than its metabolites, may be the primary causative agent surrey.ac.uk. In-vitro studies using human skin fibroblasts showed that practolol itself, along with other beta-blockers like propranolol (B1214883), could inhibit fibroblast growth and collagen synthesis in a dose-dependent manner. This suggests a direct inhibitory action on cellular functions. Interestingly, practolol was not significantly taken up by the fibroblasts, indicating its site of action was likely the plasma membrane. The drug was also found to inhibit the uptake of leucine, suggesting it might interfere with protein synthesis by limiting the availability of substrates surrey.ac.uk. These findings point towards a direct pharmacological effect on cellular processes rather than a purely metabolite-driven immunological reaction.

Sclerosing Serositis Mechanisms

Sclerosing serositis, particularly sclerosing peritonitis, is another severe, long-latency adverse reaction associated with practolol nih.govscispace.com. This condition involves a significant fibrotic reaction of the serous membranes, most notably the peritoneum nih.govnih.gov. At laparotomy, the condition is characterized by a dense, white, fibrous cocoon that encases and constricts the small bowel, leading to chronic intestinal obstruction nih.gov.

The exact molecular mechanism underlying practolol-induced sclerosing serositis remains incompletely understood. However, it is recognized as an unusual and serious complication of the drug nih.gov. The long latency period, averaging around four years from the start of treatment, suggests a chronic pathological process rather than an acute reaction nih.gov. The pathology points towards a profound inflammatory and fibrotic response of the visceral peritoneum. It is considered a distinct iatrogenic adverse drug reaction where practolol is the primary causative agent nih.gov. This complication can even manifest after the discontinuation of the drug, highlighting the persistent nature of the pathological changes initiated by the compound nih.gov.

Preclinical Models for Toxicity Prediction and Screening

The severe and unexpected toxicities of practolol have underscored the limitations of traditional preclinical models and the need for more predictive screening methods. The goal of modern preclinical toxicology is to identify potential adverse effects, such as cardiotoxicity and idiosyncratic reactions, early in the drug development process to prevent such issues from emerging in clinical use worldpreclinicalcongress.comwjpsronline.com.

Historically, animal models have shown poor correlation with human toxicities, necessitating the development of more novel and predictive approaches nih.govresearchgate.net. Current strategies are moving towards a combination of in vitro, in vivo, and in silico methods to better assess drug safety.

Table 2: Modern Preclinical Models for Toxicity Screening

| Model Type | Description | Application in Toxicity Prediction | Reference |

|---|---|---|---|

| In Vitro 3D Tissue Models | Sophisticated, multi-cellular models that mimic the structure and function of human organs (e.g., heart, liver). | Used to evaluate organ-specific vulnerabilities and investigate mechanisms of toxicity like mitochondrial dysfunction. | wjpsronline.com |

| Zebrafish Larvae | An in vivo model that allows for high-throughput screening of drug effects on a whole organism. | Assesses cardio-, neuro-, and hepatotoxicity, bridging the gap between in vitro assays and rodent models. | worldpreclinicalcongress.com |

| High-Throughput Screening (HTS) Platforms | Automated cell-based assays to screen large numbers of compounds for specific effects. | Can be used to assess inotropic and chronotropic effects on cardiomyocytes or mitochondrial toxicity. | worldpreclinicalcongress.com |

| Computational (in silico) Models | Predictive models using algorithms (e.g., QSAR) based on large datasets of chemical structures and toxicity data. | Used to predict acute oral systemic toxicity and other liabilities before synthesis, guiding safer drug design. | nih.gov |

These advanced models aim to provide a more comprehensive and human-relevant assessment of toxicity, helping to identify compounds with liabilities similar to those of practolol hydrochloride much earlier in the development pipeline.

Analytical Methodologies for Practolol Hydrochloride Research

Chromatographic Techniques for Quantification

Chromatography is a cornerstone of pharmaceutical analysis, allowing for the effective separation of components within a mixture. mdpi.com For practolol (B1678030) hydrochloride, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are particularly significant. mdpi.com

Reverse-phase HPLC (RP-HPLC) is a widely used method for the determination of practolol hydrochloride and related beta-blockers. ijper.orgnih.gov The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and quantification.

Commonly, a C18 column is used as the stationary phase, providing a nonpolar environment for the separation of analytes. ijper.orgnih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer solution with a controlled pH. nih.govresearchgate.net The buffer's pH is a critical parameter that influences the retention time and peak shape of the analyte. For instance, a mobile phase comprising acetonitrile and a potassium dihydrogen orthophosphate buffer (pH adjusted to 3.52) has been successfully used. ijper.org Detection is most often carried out using a UV-Visible detector set at a wavelength where the analyte exhibits maximum absorbance. ijper.orgresearchgate.net

The table below summarizes typical parameters found in HPLC method development for beta-blockers like practolol.

| Parameter | Example Specification |

| Stationary Phase (Column) | Waters C18 (250 × 4.6 mm, 5 µm) ijper.org, Hypersil ODS C-18 (250x4.6 mm, 5 μm) nih.gov |

| Mobile Phase | Acetonitrile: 0.4% Potassium Dihydrogen Ortho Phosphate (pH 3.52) (60:40 v/v) ijper.org |

| Flow Rate | 1.0 mL/min ijper.orgnih.govresearchgate.net |

| Detection Wavelength | 229 nm ijper.org |

| Injection Volume | 20 µL ijper.org |

| Retention Time | Dependent on specific conditions, e.g., 2.330 min ijper.org |

Validation of the developed HPLC method is essential to demonstrate its suitability for the intended purpose. scielo.br This process involves assessing various performance characteristics as dictated by guidelines from the International Conference on Harmonisation (ICH). ijper.orgglobalresearchonline.net

HPTLC is another valuable chromatographic technique used for the quantification of pharmaceuticals. news-medical.netijcrt.org It offers advantages such as the ability to analyze multiple samples simultaneously, minimal solvent usage, and speed. ijrpr.comnih.gov The technique is a sophisticated form of thin-layer chromatography (TLC) that utilizes smaller plates and finer stationary phase particles, leading to better resolution and sensitivity. ijcrt.org

For the analysis of compounds similar to practolol, HPTLC methods typically employ silica (B1680970) gel 60 F254 plates as the stationary phase. nih.gov The separation is achieved by developing the plate in a chamber containing a suitable mobile phase, which is often a mixture of solvents like isopropanol, ethyl acetate, and ammonia. nih.gov After development, the plate is dried, and the separated spots are quantified using a densitometric scanner at a specific wavelength, such as 290 nm. nih.gov

The table below outlines common parameters in HPTLC applications.

| Parameter | Example Specification |

| Stationary Phase | Aluminium-backed silica gel 60 F254 TLC plates (20x10 cm) nih.gov |

| Mobile Phase | Isopropanol: Ethyl Acetate: Ammonia (1:8.5:0.5 v/v/v) nih.gov |

| Application | Camag Linomat V applicator nih.gov |

| Detection | Densitometric scanning at 290 nm nih.gov |

| Concentration Range | 200–2000 ng/spot nih.gov |

HPTLC methods are validated in a similar manner to HPLC methods to ensure their accuracy and reliability for quantitative analysis. nih.govdntb.gov.ua

Micellar liquid chromatography (MLC) is a sub-type of RP-HPLC that uses a mobile phase containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. nih.govnih.gov This technique is attractive due to its lower cost, reduced toxicity, and the ability to directly inject biological samples like urine. nih.govnih.gov

In the analysis of beta-antagonists, a micellar mobile phase can be composed of 0.1 M SDS, 15% propanol (B110389), and 1% triethylamine, adjusted to an acidic pH of 3. nih.gov The addition of an organic modifier like propanol is often necessary to improve the efficiency and shape of the chromatographic peaks. nih.govnih.gov This approach allows for the rapid determination of these compounds, often in less than 15 minutes, with fluorometric detection enhancing sensitivity. nih.gov

Spectrophotometric Approaches

Spectrophotometry provides a simple, rapid, and cost-effective alternative for the quantification of this compound. nih.govimpactfactor.org These methods are typically based on the formation of a colored complex that can be measured in the visible region of the electromagnetic spectrum. nih.govasianpubs.org

One common approach involves an oxidative coupling reaction. For example, a method has been developed based on the oxidation of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPHz) with potassium periodate, which then couples with the drug in an alkaline medium to form a stable, colored product with maximum absorption (λmax) at 481 nm. impactfactor.org Another method involves the reaction of the drug with carbon disulphide and copper(I) ions to form a yellow copper(I) dithiocarbamate (B8719985) derivative, with a λmax around 406 nm. researchgate.net

The table below summarizes different spectrophotometric methods used for related beta-blockers.

| Reagent(s) | Basis of Reaction | λmax (nm) |

| Bromate-bromide mixture, Indigo carmine | Oxidation-bromination reaction; bleaching of dye | 610 nih.gov |

| 2,4-dinitrophenylhydrazine, Potassium periodate | Oxidative coupling | 481 impactfactor.org |

| Carbon disulphide, Pyridine, Copper(I) perchlorate | Formation of copper(I) dithiocarbamate derivative | 406 researchgate.net |

| 1-Chloro-2,4-dinitrobenzene | Complex formation | 314.6 asianpubs.org |

The experimental conditions for these reactions, such as reagent concentration, reaction time, and temperature, must be carefully optimized to ensure the stability and reproducibility of the colored product. nih.govasianpubs.org

Method Validation Parameters in Research Settings (e.g., linearity, precision, accuracy, robustness, specificity, limits of detection and quantification)

Validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. globalresearchonline.netwjarr.com The key parameters, as defined by ICH guidelines, are consistently evaluated in the validation of analytical methods for this compound. globalresearchonline.netwjarr.com

Linearity: This parameter demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com It is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the correlation coefficient (r or r²). ijper.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. ikev.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. globalresearchonline.net It is often determined by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and the percentage recovered is calculated. ikev.org

Robustness: This parameter assesses the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net For HPLC, this may involve varying the flow rate, mobile phase composition, or column temperature. nih.gov

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients. globalresearchonline.net It is demonstrated by the absence of interference from these components at the retention time or wavelength of the analyte. ijper.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wjarr.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. wjarr.com

The following table presents typical validation data reported for analytical methods used for beta-blockers.

| Parameter | HPLC Method Example | HPTLC Method Example | Spectrophotometric Method Example |

| Linearity Range | 2-24 µg/mL ijper.org | 200–2000 ng/spot nih.gov | 1-35 μg/mL impactfactor.org |

| Correlation Coefficient (r²) | > 0.999 ijper.orgnih.gov | 0.9997 (r) nih.gov | > 0.999 |

| Accuracy (% Recovery) | 99.72 - 100.03% ijper.org | - | 98.0-100.5% researchgate.net |

| Precision (%RSD) | < 2% ikev.org | < 2% | < 2% researchgate.net |

| LOD | 0.3 µg/mL ijper.org | - | 0.1375 µg/mL impactfactor.org |

| LOQ | 0.92 µg/mL ijper.org | - | 0.4166 µg/mL impactfactor.org |

Advanced Research Directions and Analogue Development

Design of Novel Practolol (B1678030) Analogues with Improved Selectivity

The primary goal in designing new practolol analogues is to improve selectivity for the β1-adrenergic receptor, thereby minimizing off-target effects. Researchers have synthesized and evaluated numerous derivatives to understand the structure-activity relationships that govern potency and selectivity.

One approach involves modifying the N-isopropyl group of the parent molecule. For instance, a series of stereoisomeric practolol derivatives were created where the N-isopropyl group was replaced by an asymmetric heptanoic acid terminated with a substituted p-toluidide or p-(trifluoromethyl)anilide. nih.gov Pharmacological studies of these new compounds revealed that both the configuration of the drug's asymmetric carbon and the configuration of the spacer's asymmetric carbon significantly influence potency and tissue/subreceptor specificity. nih.gov Specifically, analogues with an S configuration at the drug's asymmetric center and an R configuration at the spacer's asymmetric carbon showed increased potency compared to other stereoisomers and the original practolol molecule. nih.gov

Another strategy focuses on substitutions on the aromatic ring. The p-aminobenzyl analogues of practolol have been synthesized and their binding to β-adrenergic receptors in rat heart and lung membranes was assessed. nih.gov While the affinity for β1-receptors in the heart was similar to the parent compound, the analogues were more potent at the β2-receptors in the lung. nih.gov This resulted in the p-aminobenzyl analogues having approximately one-sixth the cardioselectivity of practolol itself. nih.gov

Further studies have explored how structural modifications distant from the pharmacophore can alter the pharmacological profile. nih.gov The relative potencies of various derivatives were found to depend on factors such as the length of the methylene (B1212753) spacer chain and the nature of the substituents on the aromatic ring. nih.gov For example, derivatives with a paramethyl toluidide group were more potent than those with a trifluoromethyl toluidide group. nih.gov

The development of efficient, environmentally friendly synthetic methods, such as chemoenzymatic synthesis, has facilitated the production of enantiopure (S)-Practolol and its precursors. preprints.orgresearchgate.net This allows for more precise evaluation of the pharmacological properties of specific stereoisomers.

Table 1: Impact of Structural Modifications on Practolol Analogue Selectivity

| Modification | Key Finding | Impact on Selectivity |

|---|---|---|

| Replacement of N-isopropyl group with asymmetric heptanoic acid amides | Stereochemistry at both the drug and spacer asymmetric carbons is crucial for potency. nih.gov | Enhanced potency and potential for altered tissue specificity. nih.gov |

| Introduction of a p-aminobenzyl group | Increased potency at β2-receptors in lung tissue. nih.gov | Decreased cardioselectivity compared to parent practolol. nih.gov |

| Variation of methylene spacer chain length and aromatic ring substituents | Potency is dependent on these structural features. nih.gov | Altered receptor and/or tissue selectivity. nih.gov |

Rational Drug Design Strategies based on Practolol Scaffolds

Rational drug design involves creating new medications based on a thorough understanding of the biological target. slideshare.net This approach utilizes the known structure of practolol as a scaffold to design molecules with improved therapeutic profiles. The process begins with identifying a validated biological target and designing compounds that are predicted to interact optimally with it. slideshare.netslideshare.net

Structure-activity relationship (SAR) studies are fundamental to this process. For β-adrenergic antagonists like practolol, key structural features that influence activity include the aromatic nucleus, the side-chain, and the terminal amino group. oup.com For instance, para-substituted aryloxypropanolamines, the class to which practolol belongs, are often cardioselective. oup.com The nature of the para-substituent (in practolol's case, an acetamido group) is a critical determinant of this selectivity.

Computer-aided drug design (CADD) techniques are increasingly employed to model the interaction between practolol analogues and β-adrenergic receptors. slideshare.net These methods help in predicting the binding affinity and selectivity of novel compounds before they are synthesized, thus streamlining the discovery process. By analyzing the three-dimensional structure of the target receptor, researchers can design ligands that fit precisely into the binding site, enhancing favorable interactions and minimizing unfavorable ones. azolifesciences.com

The development of practolol derivatives has demonstrated that modifications can lead to altered potency and increased receptor or tissue selectivity. nih.gov For example, dipeptide derivatives of practolol were found to be more potent on adipocytes than on S-49 lymphoma cells, indicating a preference for β1-receptors. nih.gov This highlights how rational modifications to the practolol scaffold can fine-tune the pharmacological properties of the resulting analogues.

Investigation of Permeability Characteristics of Analogues

The permeability of a drug molecule across biological membranes is a critical pharmacokinetic property that influences its absorption, distribution, and ability to reach its target. This characteristic is largely determined by the drug's lipophilicity. nih.gov Practolol is considered a hydrophilic or low-lipophilicity beta-blocker. wikipedia.org Its experimental log P value is 0.79. wikipedia.orgnih.govdrugbank.com

The lipophilicity of beta-blockers has several important implications:

Gastrointestinal Absorption: Higher lipophilicity generally leads to better absorption from the gastrointestinal tract. derangedphysiology.com

Tissue Penetration: More lipid-soluble drugs can more readily cross biological barriers like the blood-brain barrier. nih.govderangedphysiology.com

Metabolism: Lipophilic beta-blockers are often metabolized by the liver, while hydrophilic ones tend to be eliminated by the kidneys.

When designing practolol analogues, their potential permeability is a key consideration. Modifying the practolol scaffold will alter its physicochemical properties, including its lipophilicity. For example, adding nonpolar functional groups would be expected to increase the log P value, making the analogue more lipophilic. Conversely, adding polar groups would decrease lipophilicity.

The investigation of these characteristics is crucial for predicting the in vivo behavior of new analogues. A more lipophilic analogue might exhibit improved oral bioavailability but could also have greater penetration into the central nervous system, which may or may not be desirable depending on the therapeutic goal. nih.govresearchgate.net Therefore, a balance must be struck to optimize the permeability profile for the intended clinical application.

Table 2: Lipophilicity and General Permeability of Selected Beta-Blockers

| Drug | Lipid Solubility (Partition Coefficient) | General Characteristic |

|---|---|---|

| Propranolol (B1214883) | 20.2 | Highest lipid solubility among β-blockers. derangedphysiology.com |

| Metoprolol | 0.98 | Moderately lipophilic. derangedphysiology.com |

| Practolol | 0.79 (log P) | Hydrophilic / Low lipophilicity. wikipedia.org |

| Atenolol (B1665814) | 0.015 | Hydrophilic. derangedphysiology.com |

Exploration of New Therapeutic Applications for Modified Practolol Structures